3-Bromo-4-chloro-8-fluoroquinoline is an organic compound belonging to the quinoline family, characterized by the presence of bromine, chlorine, and fluorine substituents on its aromatic ring. Its molecular formula is with a molecular weight of approximately 274.51 g/mol. This compound is notable for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its potential biological activities.
The compound can be synthesized through various halogenation processes involving quinoline derivatives. It is commercially available from chemical suppliers and is often used as an intermediate in organic synthesis.
3-Bromo-4-chloro-8-fluoroquinoline falls under the category of halogenated quinolines, which are recognized for their significant roles in drug discovery and development. These compounds are often explored for their antibacterial, antiviral, and anticancer properties.
The synthesis of 3-Bromo-4-chloro-8-fluoroquinoline typically involves:
The halogenation reactions may utilize reagents such as:
These reactions are typically conducted under controlled temperatures to optimize the substitution patterns and minimize side reactions.
The molecular structure of 3-Bromo-4-chloro-8-fluoroquinoline features a bicyclic system with a quinoline backbone. The positions of the halogen substituents significantly influence its chemical properties and reactivity.
3-Bromo-4-chloro-8-fluoroquinoline can undergo various chemical reactions:
Common reagents for these reactions include:
These reactions allow for the modification of the quinoline structure, enhancing its functional properties.
The mechanism of action for 3-Bromo-4-chloro-8-fluoroquinoline is primarily linked to its ability to interact with biological targets:
Research indicates that its biological activity is influenced by the electron-withdrawing effects of the halogen substituents, which enhance its reactivity towards biological molecules.
3-Bromo-4-chloro-8-fluoroquinoline has several scientific applications:
Quinoline, a bicyclic heterocycle comprising fused benzene and pyridine rings (Fig. 1), serves as a privileged scaffold in drug discovery due to its versatile pharmacological profile. The planar structure and π-electron system enable DNA intercalation and enzyme interactions, while the nitrogen atom facilitates hydrogen bonding and metal coordination [7] [9]. Halogenated quinolines amplify these properties through enhanced target binding and metabolic stability. For example, broxyquinoline (5,7-dibromo-8-hydroxyquinoline) exhibits potent antibiofilm activity against Candida albicans and Cryptococcus neoformans (MBEC = 6.25–62.5 µM), attributed to halogen-mediated membrane disruption [1] [5]. Similarly, bedaquiline, a 3-quinoline derivative, leverages bromine and chlorine atoms for tuberculosis treatment via ATP synthase inhibition [7] [9]. The structural tunability of quinoline allows site-specific halogenation, enabling optimization of pharmacokinetic properties while retaining core bioactivity [9] [10].
Table 1: Bioactive Halogenated Quinoline Derivatives
Compound | Halogen Pattern | Biological Activity | Key Findings |
---|---|---|---|
Broxyquinoline | 5,7-Dibromo | Antifungal, Antibiofilm | Disrupts mature biofilms; MBEC 6.25–62.5 µM [1] |
2-Hydroxymethyl-broxyquinoline | 5,7-Dibromo | Broad-spectrum antibiofilm | Synergistic with ciprofloxacin; 57% biofilm reduction [1] |
TMC207 (Bedaquiline) | 6-Bromo, 8-Methoxy | Antitubercular | Targets mycobacterial ATP synthase; FDA-approved for MDR-TB [9] |
Nitidine | 8,9-Dimethoxy | Anticancer | Natural product from Zanthoxylum nitidum; DNA intercalator [9] |
Halogen atoms (Br, Cl, F) critically influence quinoline bioactivity through three mechanisms:
Table 2: Electronic Parameters and Bioactivity of Halogenated Quinolines
Positional Isomer | SMILES | Molecular Weight (g/mol) | LUMO Energy (eV) | MRSA MIC (µM) |
---|---|---|---|---|
4-Bromo-3-chloro-8-fluoroquinoline | BrC₁=C(Cl)C=NC(C₁=CC=C₂)=C₂F | 260.49 | -1.78 | 0.30–0.78 [4] [5] |
3-Bromo-4-chloro-6-fluoroquinoline | Fc₁ccc₂ncc(Br)c(Cl)c₂c₁ | 260.49 | -1.69 | 1.56–3.12 [4] |
4-Bromo-8-fluoroquinoline | BrC₁=CC=NC₂=C1C=CC(F)=C₂ | 226.05 | -1.85 | >10 [8] |
The synthesis of halogenated quinolines originated from early 20th-century antimalarial research, where chloroquine’s success spurred derivatization. The Skraup (glycerol/aromatic amine condensation) and Conrad-Limpach (aniline/β-ketoester cyclization) methods enabled foundational quinoline syntheses [7] [9]. Modern advances leverage regioselective halogenation:
3-Bromo-4-chloro-8-fluoroquinoline (CAS 1211659-63-0) emerged as a synthon for antibiofilm agents. Its halogen triad enables sequential functionalization: bromine for cross-coupling, chlorine for nucleophilic substitution, and fluorine for steric tuning. Recent studies reveal biofilm eradication against Staphylococcus epidermidis at MBEC = 2.35 µM when conjugated to morpholine at C2 [5] [8]. This evolution from coal-tar isolate (Runge, 1834) to functionalized therapeutic scaffold underscores its chemical versatility [7] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1